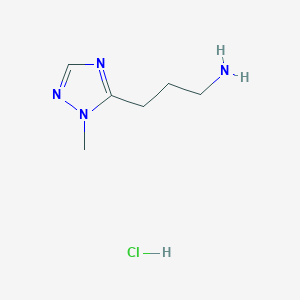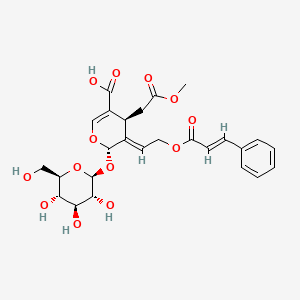
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable alkylating agent. One common method is the alkylation of 1-methyl-1H-1,2,4-triazole with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced triazole derivatives, and various substituted triazole compounds .
Scientific Research Applications
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antifungal activities.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. This interaction can modulate biochemical pathways, leading to the desired therapeutic or material properties .
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Similar structure but with a shorter alkyl chain.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring but with a different substituent.
Uniqueness
3-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride is unique due to its specific alkyl chain length and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in applications where these properties are critical .
Properties
Molecular Formula |
C6H13ClN4 |
|---|---|
Molecular Weight |
176.65 g/mol |
IUPAC Name |
3-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-10-6(3-2-4-7)8-5-9-10;/h5H,2-4,7H2,1H3;1H |
InChI Key |
ZBYKXGUDZUNMFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15262784.png)
![[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B15262799.png)


![[3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine](/img/structure/B15262824.png)
![3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15262830.png)


![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B15262847.png)


![(2-Ethylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B15262862.png)


